2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound is a pyrimido-thiazine derivative characterized by a fused bicyclic core (pyrimido[2,1-b][1,3]thiazine) substituted with a 2-bromophenyl group at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. Its molecular formula is C₁₉H₁₈BrN₃O₄S, with a molecular weight of 464.33 g/mol. The 2-bromophenyl substituent introduces steric bulk and electronic effects, while the methoxyethyl ester enhances solubility compared to simpler alkyl esters .
Properties
IUPAC Name |
2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-5-3-4-6-13(12)19)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGUMYFMONKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609794-76-5 | |
| Record name | 2-METHOXYETHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the pyrimido-thiazine class. This compound is notable for its unique structural features and potential biological activities. Its molecular formula is , and it exhibits a variety of pharmacological properties attributed to its distinct chemical structure.
Antimicrobial Properties
Research indicates that compounds related to the pyrimido-thiazine class exhibit significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated activity against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
The minimal inhibitory concentrations (MIC) for these bacteria can be around 256 µg/mL, suggesting the potential efficacy of this compound in medicinal chemistry applications focused on combating infections .
Anticancer Activity
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation. Studies have indicated that similar thiazine derivatives can induce apoptosis in cancer cells by disrupting normal cellular processes through interactions with DNA or proteins .
The biological activity of this compound could be attributed to its ability to bind to various molecular targets. This interaction may lead to altered signaling pathways that affect cell survival and proliferation. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell metabolism.
- Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), potentially modulating intracellular signaling cascades .
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to similar compounds, the following table summarizes notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido[2,1-b][1,3]thiazine | Similar thiazine core | Antibacterial activity against E. coli |
| 3-Oxo-4-(p-tolyl)-3,4-dihydro-benzo[B][1,4]thiazine | Different aromatic substitution | Antimicrobial properties |
| N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-thiazine | Variations in substituents | Potential anticancer activity |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological efficacy compared to structurally similar compounds .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Condensation : Reacting 3-bromobenzaldehyde with 2-aminothiazole.
- Cyclization : Forming the pyrimido-thiazine core using ethyl acetoacetate under acidic conditions.
- Esterification : Finalizing the structure by esterifying the carboxylate group with 2-methoxyethanol in the presence of a strong acid catalyst .
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using strong oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : The bromophenyl group can participate in nucleophilic substitution reactions .
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds within the pyrimido-thiazine class. For example:
-
Antibacterial Studies : A study demonstrated that derivatives showed significant activity against multi-drug resistant strains of bacteria.
- Source: Journal of Medicinal Chemistry.
-
Anticancer Research : Another study indicated that certain thiazine derivatives exhibited cytotoxic effects on human cancer cell lines.
- Source: Cancer Research Journal.
These findings underscore the potential applications of this compound in drug discovery and therapeutic development.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights structural similarities and differences with key analogs:
Key Observations:
- Core Heterocycles: Pyrimido-thiazine (target) and pyrimido-oxazine () differ in the heteroatom (S vs. Thiazolo-pyrimidine derivatives () feature a thiazole ring fused to pyrimidine, offering distinct conformational rigidity .
- Bromophenyl vs.
- Ester Groups : The 2-methoxyethyl ester in the target likely improves aqueous solubility compared to ethyl () or methyl () esters, critical for pharmacokinetics .
Physicochemical and Crystallographic Properties
- Crystal Packing : The thiazolo-pyrimidine in exhibits a dihedral angle of 80.94° between the heterocycle and benzene ring, influencing solid-state packing via C–H···O bonds. The target’s bromophenyl group may induce similar steric effects .
- Thermal Stability : reports a melting point of 427–428 K for its compound, while the target’s methyl and methoxyethyl groups may lower its melting point due to reduced crystallinity .
Bioactivity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
